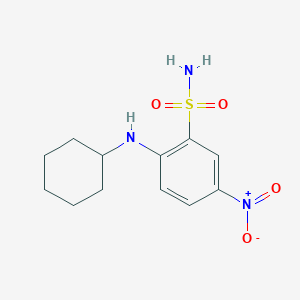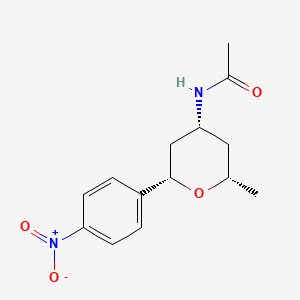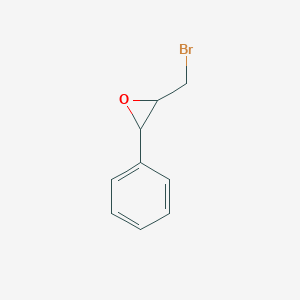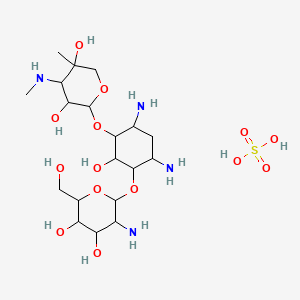
GentamicinX2Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GentamicinX2Sulfate is a compound belonging to the aminoglycoside class of antibiotics. It is widely used to treat various bacterial infections, particularly those caused by gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is often used in clinical settings to treat severe infections such as sepsis, pneumonia, and urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GentamicinX2Sulfate is typically synthesized through fermentation processes involving the bacterium Micromonospora purpurea. The production process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium Micromonospora purpurea is grown in bioreactors under controlled conditions. After sufficient growth, the culture is harvested, and the antibiotic is extracted using various purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
GentamicinX2Sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, leading to the formation of derivatives with different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with modified antibacterial properties .
Wissenschaftliche Forschungsanwendungen
GentamicinX2Sulfate has a wide range of scientific research applications, including:
Wirkmechanismus
GentamicinX2Sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the ribosome’s ability to accurately read messenger RNA (mRNA), leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of this compound are the ribosomal RNA and specific ribosomal proteins involved in protein synthesis .
Vergleich Mit ähnlichen Verbindungen
GentamicinX2Sulfate is compared with other aminoglycoside antibiotics such as:
Tobramycin: Similar in structure and function, but with different pharmacokinetic properties.
Amikacin: Known for its resistance to certain bacterial enzymes that inactivate other aminoglycosides.
Kanamycin: Another aminoglycoside with a slightly different spectrum of activity.
This compound is unique due to its broad-spectrum activity and its ability to treat severe infections effectively. Its combination of efficacy, safety, and cost-effectiveness makes it a valuable antibiotic in both clinical and research settings .
Eigenschaften
Molekularformel |
C19H40N4O14S |
|---|---|
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
WRDONMCALIGOQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
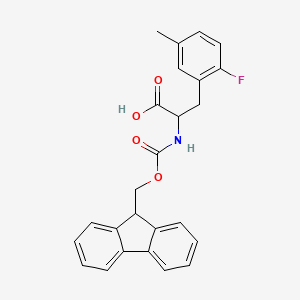
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate](/img/structure/B12311952.png)


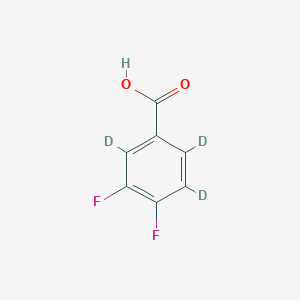
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)
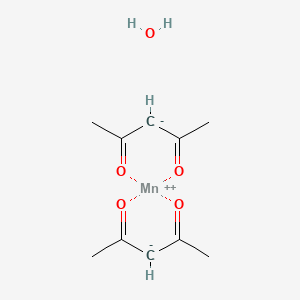

![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
